2-Chloro-6-methyl-4-nitroaniline chemical structure and properties
2-Chloro-6-methyl-4-nitroaniline chemical structure and properties
This guide provides a comprehensive technical overview of 2-Chloro-6-methyl-4-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative data.
Introduction: Understanding the Core Utility
2-Chloro-6-methyl-4-nitroaniline (C₇H₇ClN₂O₂) is a substituted aromatic amine that serves as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring chloro, methyl, nitro, and amino functional groups, provides multiple reaction sites, making it a valuable precursor for the synthesis of more complex molecules.[1] This guide aims to provide an in-depth understanding of its chemical identity, properties, and practical applications, particularly within the pharmaceutical and chemical industries.
Chemical Identity and Structure
The precise arrangement of substituents on the aniline ring dictates the compound's reactivity and physical properties. The systematic naming and unique identifiers are crucial for accurate documentation and database searches in a research and development context.[1]
Systematic and Common Identifiers:
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Synonyms: 6-Chloro-2-methyl-4-nitroaniline, 6-Chloro-4-nitro-p-toluidine, 2-Amino-3-chloro-5-nitrotoluene[4][5]
The structure features an aniline core with a chlorine atom and a methyl group ortho to the amino group, and a nitro group para to the amino group. This specific substitution pattern influences the electronic environment of the aromatic ring and the reactivity of the functional groups.
Caption: Chemical structure of 2-Chloro-6-methyl-4-nitroaniline.
Physicochemical Properties
A thorough understanding of the physicochemical properties is fundamental for designing experimental protocols, including reaction conditions, purification methods, and appropriate storage. The data presented below is compiled from various chemical data repositories.
| Property | Value | Source |
| Molecular Weight | 186.60 g/mol | [1][2][3] |
| Appearance | Yellow to dark yellow crystalline powder or solid | [4] |
| Melting Point | 170-175 °C | [4][5] |
| Boiling Point (Predicted) | 344.6 ± 37.0 °C | [4][5] |
| Density (Estimate) | 1.480 g/cm³ | [4][5] |
| pKa (Predicted) | -1.21 ± 0.20 | [4][5] |
| Storage Temperature | 2-8°C, protect from light | [1][4][5] |
Synthesis and Purification
While various synthetic routes may exist, a common approach involves the controlled chlorination of a substituted nitroaniline precursor. The following is a generalized protocol based on established chemical principles for similar transformations.
Conceptual Synthesis Workflow
A plausible synthetic route involves the chlorination of 2-methyl-4-nitroaniline. The starting material is first dissolved in a suitable acidic medium, followed by the introduction of a chlorinating agent at controlled temperatures to ensure regioselectivity.
Caption: Generalized workflow for the synthesis of 2-Chloro-6-methyl-4-nitroaniline.
Detailed Experimental Protocol
Objective: To synthesize 2-Chloro-6-methyl-4-nitroaniline from 2-methyl-4-nitroaniline.
Materials:
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2-methyl-4-nitroaniline
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Concentrated Hydrochloric Acid (HCl)
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N-Chlorosuccinimide (NCS)
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Methanol
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Deionized Water
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Sodium Bicarbonate (NaHCO₃)
Procedure:
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Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1.0 equivalent of 2-methyl-4-nitroaniline in concentrated HCl. This step protonates the amino group, deactivating it towards electrophilic substitution and directing the incoming electrophile.
-
Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Low temperature is critical to control the reaction rate and prevent the formation of undesired byproducts.
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Chlorination: Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. NCS is a solid and easier-to-handle source of electrophilic chlorine compared to chlorine gas. The slight excess ensures complete reaction of the starting material.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Slowly pour the reaction mixture over crushed ice. This will precipitate the crude product.
-
Neutralization: Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
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Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure 2-Chloro-6-methyl-4-nitroaniline. Dry the purified crystals under vacuum.
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Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, and IR spectroscopy.
Chemical Reactivity and Synthetic Utility
The multifunctionality of 2-Chloro-6-methyl-4-nitroaniline makes it a valuable intermediate. Its primary reactive sites are the amino and nitro groups, and to a lesser extent, the chloro substituent.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as iron powder in acidic medium or catalytic hydrogenation.[1] This transformation yields 2-chloro-6-methyl-benzene-1,4-diamine, a key precursor for various heterocyclic compounds and polymers.
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Diazotization of the Amino Group: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This reactive intermediate can then be subjected to a wide range of Sandmeyer-type reactions to introduce functionalities like -CN, -OH, -Br, and -F.
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Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by strong nucleophiles under specific conditions, although this is generally less facile due to the presence of the deactivating nitro group.
These reactions open avenues for its use in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] For instance, it has been identified as a precursor for synthesizing tyrosine kinase inhibitors and other potential anti-cancer agents.[1]
Applications in Research and Drug Development
The utility of 2-Chloro-6-methyl-4-nitroaniline extends into several areas of research and development:
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Pharmaceutical Synthesis: It serves as a starting material or key intermediate in the synthesis of various pharmaceutical agents.[1] Its derivatives are being investigated for therapeutic potential against a range of diseases, including cancer.[1]
-
Agrochemicals: The structural motif is found in some classes of pesticides and herbicides.
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Dye Industry: It is used in the production of azo dyes and other colorants for textiles and other materials.[1]
Safety and Handling
As a nitroaromatic compound, 2-Chloro-6-methyl-4-nitroaniline requires careful handling.
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Hazard Classification: It is classified as harmful if swallowed and causes skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1][4][5]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-6-methyl-4-nitroaniline is a chemical intermediate of significant value due to its versatile reactivity. Its well-defined structure and predictable chemical behavior make it a reliable building block for the synthesis of a wide array of target molecules in the pharmaceutical, agrochemical, and dye industries. A comprehensive understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in a research and development setting.
References
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2-CHLORO-6-METHYL-4-NITROANILINE | CAS 69951-02-6. Matrix Fine Chemicals. [Link]
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2-Chloro-6-methyl-4-nitroaniline | C7H7ClN2O2 | CID 2733460. PubChem. [Link]
- Preparation method of 2-chloro-6-methylaniline.
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2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492. PubChem. [Link]
-
Synthesis of 2-chloro-4-nitroaniline. PrepChem.com. [Link]
-
Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. Royal Society of Chemistry. [Link]
-
Safety data sheet. CPAchem. [Link]
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